ácido triptocállico A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

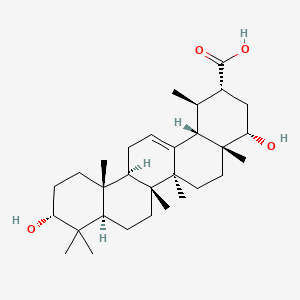

Triptocallic acid A is a natural product belonging to the diterpenoid family. It was first isolated from the roots of Tripterygium wilfordii Hook F, a traditional Chinese medicinal plant. This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, immunosuppressive, and anticancer properties.

Aplicaciones Científicas De Investigación

Triptocallic acid A has a wide range of scientific research applications due to its biological activities:

Chemistry: It is used as a model compound for studying diterpenoid synthesis and reactions.

Biology: The compound is studied for its effects on cellular processes, including apoptosis and cell proliferation.

Medicine: Triptocallic acid A is investigated for its potential therapeutic applications in treating inflammatory diseases, autoimmune disorders, and cancers.

Industry: It is used in the development of pharmaceuticals and as a reference compound in quality control processes.

Mecanismo De Acción

Target of Action

Triptocallic acid A is a natural triterpenoid isolated from the vines of Tripterygium wilfordii It’s known that triterpenoids, the class of compounds to which triptocallic acid a belongs, often interact with a variety of cellular targets, including various enzymes and receptors, to exert their effects .

Mode of Action

Triterpenoids, in general, are known to interact with their targets in a way that regulates the balance of immune response, inflammation, and apoptosis in various diseases . This suggests that Triptocallic acid A may have similar interactions with its targets.

Biochemical Pathways

For instance, they can affect the Tricarboxylic Acid (TCA) cycle, an essential metabolic network in all oxidative organisms that provides precursors for anabolic processes and reducing factors (NADH and FADH2) that drive the generation of energy .

Pharmacokinetics

It’s worth noting that the study of pharmacokinetics of similar compounds revealed quick elimination of the main components .

Result of Action

Given the known effects of triterpenoids, it’s plausible that triptocallic acid a may have immunosuppressive, anti-inflammatory, and anti-tumor effects .

Action Environment

It’s known that factors such as temperature, ph, and the presence of other compounds can influence the action of similar compounds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of triptocallic acid A involves the extraction from the roots of Tripterygium wilfordii. The extraction process typically employs solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The callus of Tripterygium wilfordii var. regelii has been reported to afford triptocallic acid A along with other pentacyclic triterpenes .

Industrial Production Methods: Industrial production of triptocallic acid A is primarily based on large-scale extraction from the plant sources. The process involves cultivating the plant, harvesting the roots, and performing solvent extraction to isolate the compound. The extracted product is then purified to achieve the desired purity levels for research and industrial applications .

Análisis De Reacciones Químicas

Types of Reactions: Triptocallic acid A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate and chromium trioxide can be used to oxidize triptocallic acid A.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are employed for reduction reactions.

Substitution: Substitution reactions can be carried out using reagents like halogens and nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Comparación Con Compuestos Similares

Triptocallic acid A is unique among diterpenoids due to its specific biological activities and molecular structure. Similar compounds include:

Triptocallic acid C: Another pentacyclic triterpene isolated from Tripterygium wilfordii with similar biological activities.

Triptocallic acid D: A related compound with a similar structure and biological properties.

Triptolide: A diterpene triepoxide from the same plant, known for its potent anti-inflammatory and anticancer activities.

In comparison, triptocallic acid A stands out due to its distinct mechanism of action and broader range of biological activities, making it a valuable compound for scientific research and potential therapeutic applications.

Actividad Biológica

Triptocallic acid A is a natural compound primarily derived from the Chinese herb Maytenus. This compound has garnered attention for its diverse biological activities, particularly its anticancer potential and various pharmacological effects. This article provides a comprehensive overview of the biological activity of triptocallic acid A, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

Triptocallic acid A has the molecular formula C30H48O4 and features a complex triterpenoid structure. Its chemical properties contribute to its biological activities, which are currently being explored in various scientific studies.

Anticancer Activity

Triptocallic acid A exhibits significant anticancer properties. Research indicates that it has potent antiproliferative effects against several cancer cell lines, including:

- A2780 human ovarian cancer cell line : Exhibited an IC50 value of 0.033 µM, demonstrating strong antiproliferative activity.

- H522-T1 nonsmall lung cancer cell line : Showed moderate activity with an IC50 value of 16.4 µM.

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through various signaling pathways.

Anti-inflammatory Effects

Studies have shown that triptocallic acid A possesses anti-inflammatory properties. It modulates inflammatory responses by inhibiting the production of pro-inflammatory cytokines and mediators, which may be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases.

Antimicrobial Properties

Triptocallic acid A has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. This property suggests potential applications in developing new antimicrobial agents.

Case Studies

-

Study on Antiproliferative Effects :

- Researchers isolated triptocallic acid A from Maytenus and evaluated its effects on various cancer cell lines.

- Results indicated that triptocallic acid A significantly inhibited cell growth in a dose-dependent manner, with notable efficacy against ovarian cancer cells.

-

Inflammation Model Study :

- In vitro experiments were conducted using macrophage cell lines to assess the anti-inflammatory effects of triptocallic acid A.

- The compound reduced levels of TNF-α and IL-6, highlighting its potential as an anti-inflammatory agent.

Data Summary Table

The biological activities of triptocallic acid A can be attributed to several mechanisms:

- Apoptosis Induction : Triptocallic acid A triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Cytokine Modulation : It influences cytokine production, reducing inflammation and immune responses.

- Cell Cycle Arrest : The compound may cause cell cycle arrest in cancer cells, preventing their proliferation.

Propiedades

IUPAC Name |

(1R,2R,4S,4aR,6aR,6aS,6bR,8aR,10R,12aR,14bS)-4,10-dihydroxy-1,4a,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O4/c1-17-18(25(33)34)16-23(32)28(5)14-15-29(6)19(24(17)28)8-9-21-27(4)12-11-22(31)26(2,3)20(27)10-13-30(21,29)7/h8,17-18,20-24,31-32H,9-16H2,1-7H3,(H,33,34)/t17-,18+,20-,21+,22+,23-,24-,27-,28-,29+,30+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWVWTVWLRSUYNC-BDQDAIHRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC(C2(C1C3=CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](C[C@@H]([C@]2([C@@H]1C3=CC[C@@H]4[C@]5(CC[C@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.